4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal
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Overview
Description
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal is a highly energetic compound characterized by its complex molecular structure.
Preparation Methods
The synthesis of 4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal involves multiple steps, typically starting with the nitration of suitable precursors. The reaction conditions often require careful control of temperature and the use of strong nitrating agents such as nitric acid and sulfuric acid. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less nitrated derivatives.
Substitution: Nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Scientific Research Applications
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal has several scientific research applications:
Chemistry: It is used in the study of energetic materials and their detonation properties.
Biology: Research into its potential biological effects and interactions with biological molecules.
Medicine: Investigations into its potential use in targeted drug delivery systems.
Industry: Utilized in the development of advanced explosives and propellants for military and aerospace applications
Mechanism of Action
The mechanism of action of 4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal involves the rapid release of energy upon decomposition. The nitro groups play a crucial role in this process, as they facilitate the formation of highly reactive intermediates that lead to the explosive release of gases and heat. The molecular targets and pathways involved include the breaking of nitrogen-oxygen bonds and the formation of nitrogen gas and other byproducts .
Comparison with Similar Compounds
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal can be compared with other high-energy compounds such as:
- 4-(2,2,2-Trinitroethyl)-2,6,8,10,12-pentanitrohexaazaisowurtzitane
- 4,10-Bis(2,2,2-trinitroethyl)-2,6,8,12-tetranitrohexaazaisowurtzitane These compounds share similar structural features, such as multiple nitro groups, but differ in their specific arrangements and the presence of additional functional groups. The uniqueness of this compound lies in its specific molecular configuration, which influences its reactivity and applications .
Properties
CAS No. |
666728-80-9 |
---|---|
Molecular Formula |
C7H9N5O11 |
Molecular Weight |
339.17 g/mol |
IUPAC Name |
4,4-dinitro-2-(2,2,2-trinitroethyl)pentanal |
InChI |
InChI=1S/C7H9N5O11/c1-6(8(14)15,9(16)17)2-5(4-13)3-7(10(18)19,11(20)21)12(22)23/h4-5H,2-3H2,1H3 |
InChI Key |
NFHIILHSGLJFLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C=O)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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